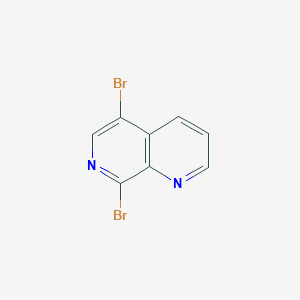
5,8-Dibromo-1,7-naphthyridine
Vue d'ensemble
Description
5,8-Dibromo-1,7-naphthyridine is a chemical compound with the molecular formula C8H4Br2N2 . It has a molecular weight of 287.94 . The compound is a yellow to brown solid .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which includes this compound, has been a subject of research in the past 18 years . The synthesis strategies include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H4Br2N2 .
Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 287.94 .
Applications De Recherche Scientifique
Organic Semiconductor Materials
5,8-Dibromo-1,7-naphthyridine is utilized in synthesizing a range of organic semiconductor materials. These materials exhibit high thermal robustness and are characterized by blue fluorescence emission in both solutions and solid states. Their properties make them promising candidates for applications in organic light-emitting diodes (OLEDs) (Wang et al., 2012).
Chemical Synthesis and Reactions
The compound is significant in chemical synthesis, particularly in amination reactions. For instance, it undergoes transformation to form 2-amino-5,8-dibromo-1,7-naphthyridines when treated with specific reagents (Woźniak et al., 2010). Additionally, its bromination reactions have been explored, providing insights into the synthesis of various bromo derivatives, which are important for further chemical studies (Plas & Woźniak, 1976).
Ligand Construction and Complex Formation
This compound serves as a precursor in the construction of bridging ligands and their corresponding metal complexes, which have potential applications in coordination chemistry and material science. This involves reactions like Stille coupling and Friedlander condensation (Singh & Thummel, 2009).
Insecticidal Activities
Derivatives of naphthyridine, including those related to this compound, have been studied for their insecticidal activities. Some of these compounds show promising results against specific agricultural pests, highlighting their potential in pest control applications (Hou et al., 2017).
Hydrogen Bonding and Supramolecular Architecture
The compound also plays a role in the formation of supramolecular structures through hydrogen bonding with various acidic compounds. This has implications for the understanding of molecular interactions and crystal engineering (Jin et al., 2010; Jin et al., 2011).
Antitumor Activity
While not directly related to this compound, naphthyridine derivatives have been researched for their antitumor activities, particularly against human pancreatic cancer cells. Thesestudies indicate the broader potential of naphthyridine compounds in cancer research, which could extend to derivatives like this compound (Banti et al., 2009).
Mécanisme D'action
Target of Action
5,8-Dibromo-1,7-naphthyridine is a type of naphthyridine, a class of compounds known for their diverse biological activities . .
Mode of Action
Naphthyridines in general are known to interact with various biological targets due to their heterocyclic nature .
Biochemical Pathways
Naphthyridines, as a class, are known to have diverse biological activities, suggesting they may interact with multiple pathways .
Result of Action
Given the known biological activities of naphthyridines, it is likely that this compound could have significant effects at the molecular and cellular level .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5,8-dibromo-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCKKABTOIEHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2Br)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498387 | |
| Record name | 5,8-Dibromo-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67967-19-5 | |
| Record name | 1,7-Naphthyridine, 5,8-dibromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67967-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dibromo-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



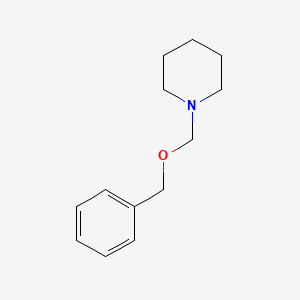

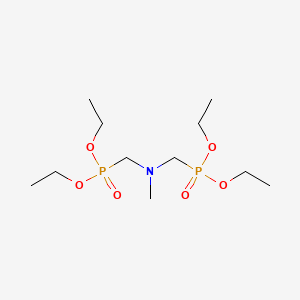
![1,4-Naphthalenedione, 2-[1,1'-biphenyl]-4-yl-3-hydroxy-](/img/structure/B1659693.png)
![Benzenamine, 4-ethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B1659696.png)
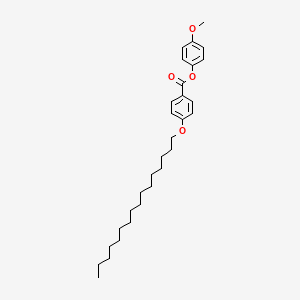
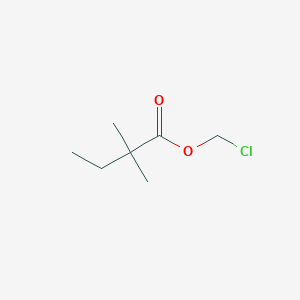
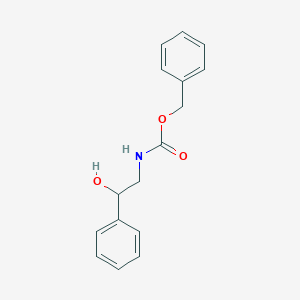
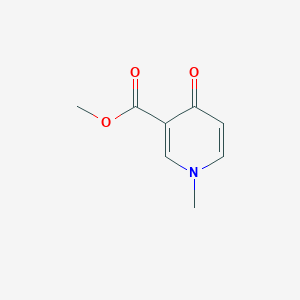
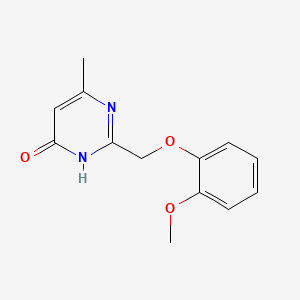

![[3,4-dibenzoyloxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B1659708.png)
![1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione](/img/structure/B1659709.png)
![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1659710.png)